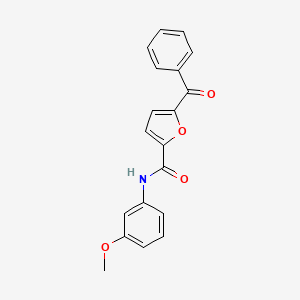

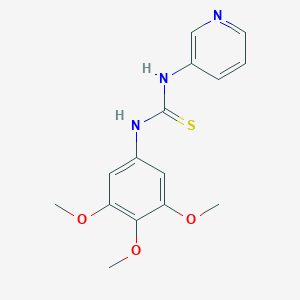

![molecular formula C21H21N5O2 B5597953 5-methyl-1-(4-methylphenyl)-4-[3-(4H-1,2,4-triazol-4-yl)benzoyl]-2-piperazinone](/img/structure/B5597953.png)

5-methyl-1-(4-methylphenyl)-4-[3-(4H-1,2,4-triazol-4-yl)benzoyl]-2-piperazinone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The study and development of triazole derivatives, including those incorporating piperazine and benzoyl groups, have been a significant area of research due to their diverse biological activities and potential applications in medicinal chemistry. The incorporation of the 1,2,4-triazole moiety, in particular, has been shown to impart antimicrobial, anticancer, and other pharmacological properties to these compounds.

Synthesis Analysis

The synthesis of triazole derivatives often involves the cyclization of ester ethoxycarbonylhydrazones with primary amines or the reaction of amino-substituted phenols with formohydrazides in multistep synthesis processes. For instance, Bektaş et al. (2010) synthesized novel 1,2,4-triazole derivatives through the reaction of various ester ethoxycarbonylhydrazones with primary amines, leading to compounds with good to moderate antimicrobial activities (Bektaş et al., 2010).

Molecular Structure Analysis

X-ray crystallography is commonly used to determine the molecular structure of triazole derivatives. For example, the crystal structures of related compounds have been analyzed, revealing typical chair conformations for piperazine rings and specific dihedral angles indicating the planarity or non-planarity of the triazole rings and their substituents (Little et al., 2008).

Wissenschaftliche Forschungsanwendungen

Synthesis and Antimicrobial Activities

- Research Context : Synthesis of novel triazole derivatives and their antimicrobial activities.

- Key Findings : Some derivatives were found to possess good or moderate activities against microorganisms, highlighting potential applications in antimicrobial treatments (Bektaş et al., 2010).

Novel Biofilm and MurB Inhibitors

- Research Context : Development of bis(pyrazole-benzofuran) hybrids with piperazine linkers as bacterial biofilm and MurB enzyme inhibitors.

- Key Findings : Some compounds exhibited significant antibacterial efficacies and biofilm inhibition activities, suggesting their potential in treating bacterial infections (Mekky & Sanad, 2020).

Dihydropyrimidinone Derivatives Synthesis

- Research Context : Synthesis of dihydropyrimidinone derivatives containing piperazine/morpholine moiety.

- Key Findings : Derivatives were synthesized using a simple and efficient method, contributing to the broader field of synthetic chemistry (Bhat et al., 2018).

Synthesis of Ordered Polymers

- Research Context : Synthesis of an ordered poly(amide−acylhydrazide−amide) using a piperazine component.

- Key Findings : This research contributes to the development of novel polymers with potential applications in material science (Yu et al., 1999).

Alzheimer's Disease Therapeutic Agents

- Research Context : Synthesis of benzamides as potential therapeutic agents for Alzheimer’s disease.

- Key Findings : One compound showed excellent enzyme inhibition activity, indicating its potential as a therapeutic agent for Alzheimer's disease (Hussain et al., 2016).

Inhibitors in Drug Metabolism

- Research Context : Study of the metabolism of a novel antidepressant and its interaction with various enzymes.

- Key Findings : This study is significant for understanding the drug metabolism process in novel pharmaceutical compounds (Hvenegaard et al., 2012).

Anti-TMV and Antimicrobial Activities

- Research Context : Synthesis of new piperazine derivatives doped with Febuxostat for antiviral and antimicrobial activities.

- Key Findings : Certain derivatives exhibited promising antiviral and antimicrobial activities, suggesting potential applications in the treatment of viral and bacterial infections (Reddy et al., 2013).

Eigenschaften

IUPAC Name |

5-methyl-1-(4-methylphenyl)-4-[3-(1,2,4-triazol-4-yl)benzoyl]piperazin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N5O2/c1-15-6-8-18(9-7-15)26-11-16(2)25(12-20(26)27)21(28)17-4-3-5-19(10-17)24-13-22-23-14-24/h3-10,13-14,16H,11-12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPJFCEIOHQYCHF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(C(=O)CN1C(=O)C2=CC(=CC=C2)N3C=NN=C3)C4=CC=C(C=C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

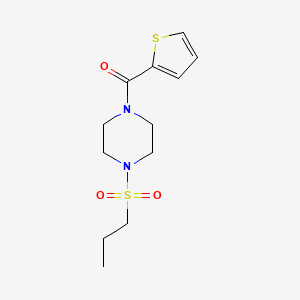

![3-chloro-1-(2,3-dimethylphenyl)-4-[(4-fluorophenyl)amino]-1H-pyrrole-2,5-dione](/img/structure/B5597876.png)

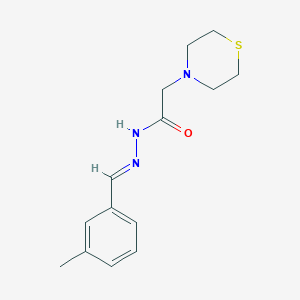

![4-isopropoxy-N-[4-(4-methyl-1-piperazinyl)benzyl]benzamide](/img/structure/B5597877.png)

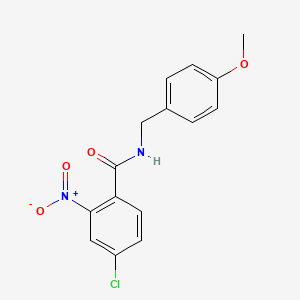

![3-{2-[(4-bromo-2-cyanophenoxy)acetyl]carbonohydrazonoyl}phenyl 3-fluorobenzoate](/img/structure/B5597899.png)

![4-{[5-(tetrahydrofuran-2-yl)-1,2,4-oxadiazol-3-yl]methyl}-2H-1,4-benzothiazin-3(4H)-one](/img/structure/B5597921.png)

![3-{5-[1-(1H-pyrazol-1-ylmethyl)cyclopropyl]-1,2,4-oxadiazol-3-yl}pyridazine](/img/structure/B5597940.png)

![methyl 4-[(2-pyrimidinylthio)methyl]benzoate](/img/structure/B5597945.png)

![2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)benzoic acid](/img/structure/B5597960.png)

![1-[(3,6-dimethyl-1-benzofuran-2-yl)carbonyl]-3-(3-isopropyl-1,2,4-oxadiazol-5-yl)piperidine](/img/structure/B5597971.png)

![(3S*,4R*)-4-(2-methoxyphenyl)-1-[morpholin-4-yl(oxo)acetyl]pyrrolidine-3-carboxylic acid](/img/structure/B5597976.png)